molecular formula C8H15N5O B1458901 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630763-45-9

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Cat. No. B1458901
M. Wt: 197.24 g/mol
InChI Key: QZUOAWLTQDIRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular formula of C8H15N5O .


Molecular Structure Analysis

The molecular structure of 1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine consists of a piperazine ring attached to a 1,2,4-triazole ring via a methoxymethyl group .


Physical And Chemical Properties Analysis

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine has a molecular weight of 197.24 . The compound has an average mass of 197.238 Da and a monoisotopic mass of 197.127655 Da .

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine derivatives have been reported for their potent anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of these compounds suggests that the piperazine core is a vital component in designing new anti-TB molecules (Girase et al., 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine, as a core structure, is found in many drugs with varied therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, suggesting its flexibility as a building block in drug discovery (Rathi et al., 2016).

Triazole Derivatives and Their Potentials

Triazole derivatives, including 1H-1,2,3-triazole, have shown a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of new triazoles continues to be a focus in the pharmaceutical industry, given their potential in treating various diseases and conditions (Ferreira et al., 2013).

Piperazine and Morpholine in Medicine

The review on piperazine and morpholine analogues highlights their wide range of pharmaceutical applications, underlining the ongoing efforts to synthesize derivatives with potent pharmacophoric activities for various therapeutic uses (Mohammed et al., 2015).

Development of Novel Drugs

Macozinone, a piperazine-benzothiazinone derivative, is in clinical trials for tuberculosis treatment, showcasing the role of piperazine derivatives in developing new treatments for infectious diseases. This emphasizes the importance of the piperazine core in synthesizing compounds targeting specific pathogens (Makarov & Mikušová, 2020).

properties

IUPAC Name

1-[2-(methoxymethyl)-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-14-7-13-8(10-6-11-13)12-4-2-9-3-5-12/h6,9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUOAWLTQDIRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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